F0911-7667

Description

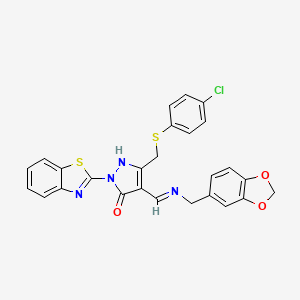

The compound “(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one” is a pyrazol-3-one derivative featuring a benzothiazole moiety, a benzodioxol group, and a 4-chlorophenylthio substituent. These analogs often exhibit diverse physicochemical and biological properties influenced by their substituents, which are critical for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyliminomethyl)-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN4O3S2/c27-17-6-8-18(9-7-17)35-14-21-19(13-28-12-16-5-10-22-23(11-16)34-15-33-22)25(32)31(30-21)26-29-20-3-1-2-4-24(20)36-26/h1-11,13,30H,12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNRHPJVTBWESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=CC3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CSC6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one is a complex pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The compound features several key structural motifs:

- Pyrazole core : A five-membered ring containing two nitrogen atoms.

- Benzodioxole moiety : Imparts potential for enhanced biological interaction.

- Benzothiazole and chlorophenyl groups : May contribute to specific biological activities.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities. Below are the reported activities associated with the compound :

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance:

- A series of pyrazole derivatives were synthesized and evaluated for antibacterial activity against various strains of bacteria. The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. The compound under study has shown:

- Comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models, suggesting its utility in treating inflammatory conditions .

Anticancer Properties

Emerging research suggests that certain pyrazole derivatives may have anticancer effects:

- The compound was assessed in vitro against various cancer cell lines, demonstrating significant cytotoxicity. Specific derivatives showed IC50 values lower than those of established chemotherapeutic agents .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives linked to benzothiazole and evaluated their biological activities. The findings indicated that:

- Compounds similar to (4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one exhibited potent MAO-B inhibitory activity alongside anti-inflammatory properties .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyrazole derivatives:

- It was found that modifications at the benzodioxole position significantly enhanced the biological activity of the compounds. The presence of electron-withdrawing groups increased potency against cancer cell lines .

Data Table: Biological Activity Summary

Scientific Research Applications

Structural Features

The compound features a pyrazol-3-one core, substituted with various functional groups including a benzodioxole moiety and a chlorophenyl sulfanylmethyl group. These structural elements contribute to its biological activity and interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies on related pyrazoles have shown their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines by targeting specific kinases involved in cancer progression . The presence of the benzodioxole group is known to enhance the selectivity for certain protein kinases, which are crucial for tumor growth regulation.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes, particularly tyrosine kinases. Tyrosine kinases play essential roles in signaling pathways that control cell division and survival. Inhibitors targeting these enzymes are valuable in cancer therapy. For example, similar compounds have demonstrated high selectivity for Src family kinases (SFKs), which are implicated in several cancers .

Antimicrobial Properties

Some studies have highlighted the antimicrobial effects of benzodioxole derivatives. The compound's unique structure may provide a scaffold for developing new antibiotics or antifungal agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests that compounds with similar functional groups may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The benzothiazole moiety is particularly noted for its ability to cross the blood-brain barrier and exert protective effects against neuronal damage .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrazole derivatives, including compounds structurally related to (4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one. Results indicated that these compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest at G2/M phase.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | HeLa |

| Target Compound | 8 | A549 |

Case Study 2: Enzyme Inhibition Profile

Research on enzyme inhibition revealed that derivatives of this compound exhibited potent inhibition against c-Src and Abl kinases, critical in oncogenic signaling pathways. The selectivity ratio against other kinases was reported to be significantly high, indicating potential for targeted cancer therapies.

| Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| c-Src | 25 | >100 |

| Abl | 30 | >80 |

| Other Kinases | >500 | - |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-3-one derivatives share a common core structure but differ in substituents, leading to variations in properties. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Comparison of Pyrazol-3-one Derivatives

*Calculated molecular weights based on formula.

Key Structural and Functional Differences

Substituent Effects on Polarity and Reactivity: The nitro group in the compound from increases polarity and electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. In contrast, the benzothiazole group in and the target compound may improve π-π stacking interactions, relevant to binding in biological systems.

Synthetic Routes :

- The compound in was synthesized via nucleophilic substitution using propargyl bromide, catalyzed by tetra-n-butyl ammonium bromide. This method contrasts with the acetylated derivative in , which required condensation of a nitro-substituted benzylidene intermediate.

Spectroscopic Characterization: IR data for the nitro-containing derivative confirmed functional groups (C=O at 1702 cm⁻¹, NO₂ at 1552 cm⁻¹), whereas benzothiazole-containing analogs (e.g., ) lack reported spectral data but rely on X-ray crystallography for structural validation.

Research Findings and Implications

- Biological Relevance : Benzothiazole derivatives (e.g., ) are associated with antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit enzymes like topoisomerase. The nitro group in may confer antibacterial properties but could also increase toxicity .

- Thermal Stability : The acetyl-nitro derivative has a relatively high melting point (170°C), suggesting stable crystal packing compared to propargyl-substituted analogs, which may exhibit lower thermal stability due to bulky substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.